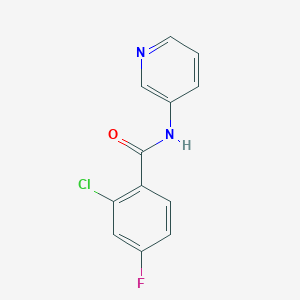![molecular formula C20H20N4O2 B5364955 N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5364955.png)
N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as AMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMU is a urea derivative that contains an oxadiazole ring, which makes it a unique and valuable molecule for drug discovery and development.
作用机制
The mechanism of action of AMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. AMU has been shown to target the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. By inhibiting this pathway, AMU can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
AMU has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell proliferation, and modulation of signaling pathways involved in cancer cell growth and survival. In addition, AMU has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of AMU for lab experiments is its relatively simple synthesis, which allows for easy production of the compound in large quantities. In addition, AMU has been shown to exhibit potent anticancer activity, making it a valuable tool for studying cancer cell biology and developing new anticancer drugs. However, one potential limitation of AMU is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain applications.
未来方向
There are several potential future directions for research on AMU. One area of interest is the development of new anticancer drugs based on the structure of AMU. By modifying the structure of AMU, it may be possible to create more potent and selective anticancer agents with improved pharmacokinetic properties. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of AMU, which may have potential applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders. Overall, the unique structure and potential therapeutic properties of AMU make it a promising candidate for future research in a variety of fields.
合成方法
The synthesis of AMU involves the reaction of 2-methylphenyl isocyanate with N-allyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in the presence of a suitable catalyst. The reaction proceeds via the formation of a carbodiimide intermediate, which undergoes cyclization to form the final product. The synthesis of AMU is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
AMU has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of AMU is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. Studies have shown that AMU can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
3-(2-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-13-24(20(25)21-17-12-8-7-9-15(17)2)14-18-22-19(23-26-18)16-10-5-4-6-11-16/h3-12H,1,13-14H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJBBHNUCWIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[methyl(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5364877.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5364884.png)
![N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B5364899.png)

![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5364917.png)
![N-cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5364918.png)
![4-{[(3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5364929.png)

![N-{4-[(dimethylamino)sulfonyl]benzyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5364943.png)
![4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)
![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
